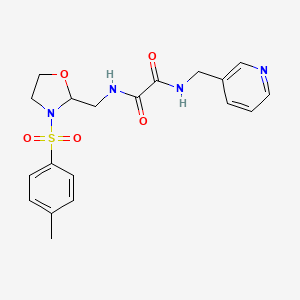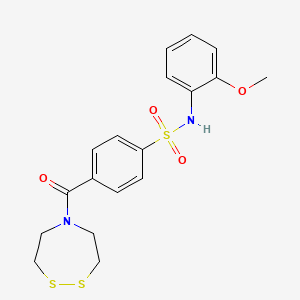![molecular formula C18H22N2O4 B2809081 Methyl 4-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethoxy]benzoate CAS No. 1223171-29-6](/img/structure/B2809081.png)
Methyl 4-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethoxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
Esters, like methyl benzoate, can undergo several reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be reduced to form alcohols or aldehydes depending on the reducing agent .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, melting point, boiling point, and solubility. For example, methyl benzoate has a molecular weight of 136.15 g/mol and a boiling point of 199.6 °C .Applications De Recherche Scientifique
Synthesis and Structural Insights
Synthesis Techniques and Antifolate Properties
A study described the synthesis of a novel deazaaminopterin analogue, which showed potent in vitro DHFR and L1210 cell growth inhibition, similar to methotrexate. This synthesis highlighted the compound's potential in antifolate chemotherapy, indicating a significant transport advantage over methotrexate for influx into L1210 cells and activity against murine mammary solid tumors (Degraw, Christie, Colwell, & Sirotnak, 1992).
Catalytic Activity in Organic Synthesis
Research into hybrid silsesquioxane/benzoate Cu7-complexes showcased their synthesis, unique cage structure, and catalytic activity for the oxidation of alkanes and alcohols. This study demonstrates the compound's utility in enhancing cyclohexane oxidation products yield, indicating its potential as a catalyst in organic synthesis (Bilyachenko et al., 2022).
Antibacterial Properties
A series of methyl-4-((substituted phenyl) [6H-indolo (2,3-b)quinoxalin-6-yl]methyl-amino)benzoate derivatives were synthesized and showed potent inhibitory activity against various bacterial strains, highlighting their potential as novel antibacterial agents (Murthy, Karthikeyan, Boddeti, Diwakar, & Singh, 2011).
Nucleophilic Displacement Reactions
The compound has been involved in studies focusing on the nucleophilic displacement reactions in carbohydrates, suggesting its role in the synthesis of complex carbohydrate structures and derivatives, which could be crucial for developing novel therapeutic agents (Al-Radhi, Brimacombe, Tucker, & Ching, 1971).
Application in Materials Science
- Hyperbranched Polyamides: Investigations into the thermal polymerization of related compounds have led to the development of hyperbranched aromatic polyamides, showcasing the compound's utility in materials science, particularly in creating new polymeric materials with unique properties (Yang, Jikei, & Kakimoto, 1999).
Organic Synthesis and Medicinal Chemistry
- Anti-Proliferative Agents: Studies on the synthesis and evaluation of novel quinuclidinone derivatives, including (Z)-4-((3-oxoquinuclidin-2-ylidene)methyl)benzoates, have demonstrated potential anti-cancer activities. These compounds were screened for anti-cancer activity, showing promising results against specific cancer cell lines, which underscores the compound's potential application in medicinal chemistry (Soni, Sanghvi, Devkar, & Thakore, 2015).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-20(18(13-19)10-4-3-5-11-18)16(21)12-24-15-8-6-14(7-9-15)17(22)23-2/h6-9H,3-5,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEYIIYGKCRLGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)COC1=CC=C(C=C1)C(=O)OC)C2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(Benzylcarbamoyl)-1-[2-(4-ethoxyphenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B2809000.png)

![N-benzyl-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B2809004.png)

![Ethyl 4-[4-[(2-chlorophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2809008.png)
![2-Cyano-3-[5-(3-nitro-phenyl)-furan-2-yl]-N-phenyl-acrylamide](/img/structure/B2809009.png)

![1-(2,5-Dimethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2809011.png)
![4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2809013.png)
![9-(2-methoxyphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2809014.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2809015.png)


![5-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B2809020.png)
